

Technical Guide: 1-Bromocyclopropanecarboxylic Acid (CAS RN: 89544-84-3)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Bromocyclopropanecarboxylic acid

Cat. No.: B1338077

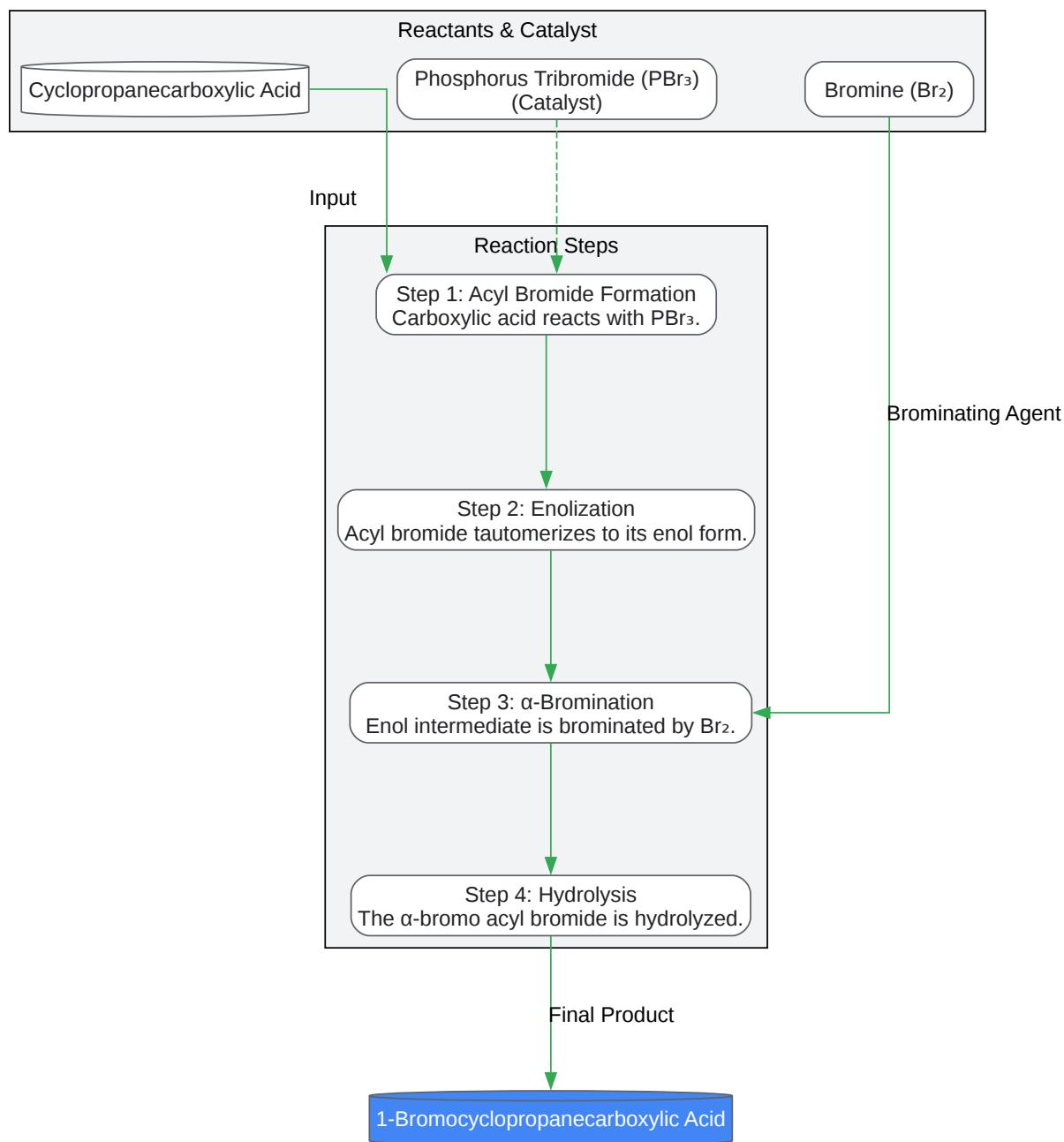
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Overview

1-Bromocyclopropanecarboxylic acid, identified by the CAS Registry Number 89544-84-3, is a halogenated organic compound featuring a strained three-membered cyclopropane ring.^[1] This structure is of significant interest in synthetic and medicinal chemistry. The presence of both a carboxylic acid group and a bromine atom at the same carbon atom provides two reactive centers, making it a versatile building block for the synthesis of more complex molecules.^[1] Its utility is particularly noted in the development of novel pharmaceutical and agrochemical agents, where the rigid cyclopropane scaffold can impart desirable properties such as metabolic stability and enhanced binding affinity to biological targets.^{[2][3]}

Chemical and Physical Properties


The key chemical and physical properties of **1-bromocyclopropanecarboxylic acid** are summarized below. These characteristics are essential for its handling, storage, and application in experimental settings.

Property	Value	Reference
CAS Registry Number	89544-84-3	[4][5][6]
Molecular Formula	C ₄ H ₅ BrO ₂	[4][5]
Molecular Weight	164.99 g/mol	[5]
Appearance	Solid	[4]
Melting Point	78 °C	[6]
Boiling Point	235.1 ± 23.0 °C (at 760 Torr)	[6]
Density	2.107 ± 0.06 g/cm ³ (at 20 °C, 760 Torr)	[6]
IUPAC Name	1-bromocyclopropane-1- carboxylic acid	[5]
Synonyms	1-Bromocyclopropane-1- carboxylic acid, Cyclopropanecarboxylic acid, 1-bromo-	[1][4][6]
InChI Key	LGHSAVSEBATWBX- UHFFFAOYSA-N	[4]
SMILES	C1CC1(C(=O)O)Br	[5]

Synthesis Pathway and Experimental Protocol

The primary method for synthesizing **1-bromocyclopropanecarboxylic acid** is through the α -bromination of its precursor, cyclopropanecarboxylic acid. The Hell-Volhard-Zelinsky (HVZ) reaction is a standard and effective method for this transformation, involving the reaction of a carboxylic acid with bromine in the presence of a phosphorus catalyst.

Synthesis Workflow via Hell-Volhard-Zelinsky Reaction

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **1-bromocyclopropanecarboxylic acid**.

Detailed Experimental Protocol

This protocol describes the synthesis of **1-bromocyclopropanecarboxylic acid** from cyclopropanecarboxylic acid based on the principles of the Hell-Volhard-Zelinsky reaction.

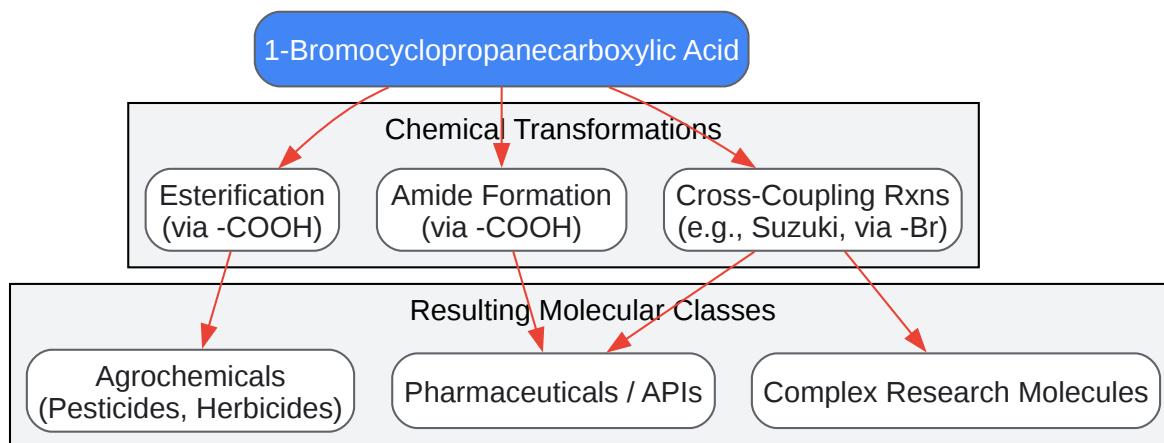
Materials:

- Cyclopropanecarboxylic acid (1.0 eq)
- Red phosphorus (catalytic amount, ~0.1 eq)
- Bromine (Br_2) (1.1 eq)
- Anhydrous Dichloromethane (DCM) or other suitable solvent
- Deionized water
- Diethyl ether or Ethyl acetate for extraction
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Saturated sodium chloride solution (brine)

Apparatus:

- Three-necked round-bottom flask
- Reflux condenser with a gas outlet connected to a trap (e.g., NaOH solution)
- Dropping funnel
- Magnetic stirrer and stir bar
- Heating mantle
- Ice bath
- Separatory funnel

- Rotary evaporator


Procedure:

- Reaction Setup: In a dry three-necked flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel, add cyclopropanecarboxylic acid and a catalytic amount of red phosphorus. Add anhydrous solvent (e.g., DCM) to dissolve the starting material.
- Addition of Bromine: Cool the flask in an ice bath. Slowly add bromine dropwise from the dropping funnel with vigorous stirring. The rate of addition should be controlled to manage the exothermic reaction and prevent excessive bromine vapor from escaping.
- Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Gently heat the reaction mixture to reflux (typically 50-80 °C, depending on the solvent) and maintain for several hours, or until the reaction is complete (monitored by TLC or GC-MS). The reaction can be slow and may require heating overnight.
- Workup - Hydrolysis: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly add water to the reaction mixture to hydrolyze the intermediate α -bromo acyl bromide to the final carboxylic acid product.
- Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with an organic solvent like diethyl ether or ethyl acetate to recover the product.
- Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Purification: Filter off the drying agent and remove the solvent using a rotary evaporator. The crude product can be further purified by recrystallization or column chromatography to yield pure **1-bromocyclopropanecarboxylic acid**.

Applications in Research and Drug Development

1-Bromocyclopropanecarboxylic acid is a valuable intermediate for introducing the cyclopropyl moiety into larger molecules. The cyclopropane ring is a "bioisostere" for other groups and its incorporation can significantly influence the pharmacological profile of a drug candidate.

- Scaffold for Biologically Active Molecules: The rigid structure of the cyclopropane ring can lock a molecule into a specific conformation, which can lead to improved binding affinity and selectivity for a biological target.[2] It is used as a building block for synthesizing compounds targeting the central nervous system and for creating enzyme inhibitors.[2][7]
- Metabolic Stability: The cyclopropyl group is generally resistant to metabolic degradation, which can improve the pharmacokinetic properties of a drug, such as its half-life.[3]
- Synthetic Handle: The bromine atom and the carboxylic acid group serve as versatile functional handles.[5] The carboxylic acid allows for the formation of amides, esters, and other derivatives, while the bromine atom enables participation in cross-coupling reactions (e.g., Suzuki, Heck) for further molecular elaboration.

[Click to download full resolution via product page](#)

Caption: Role as a versatile building block in chemical synthesis.

Safety and Handling

1-Bromocyclopropanecarboxylic acid is classified as a hazardous substance and requires careful handling in a laboratory setting. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Hazard Class	GHS Pictogram	Hazard Statement	Precautionary Statements
Acute Toxicity, Oral (Category 4)	GHS07 (Exclamation Mark)	H302: Harmful if swallowed	P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
Skin Corrosion/Irritation (Category 2)	GHS07 (Exclamation Mark)	H315: Causes skin irritation	P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water.
Serious Eye Damage/Irritation (Category 2A)	GHS07 (Exclamation Mark)	H319: Causes serious eye irritation	P280: Wear eye protection/face protection. P305+P351 +P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation	GHS07 (Exclamation Mark)	H335: May cause respiratory irritation	P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Data sourced from PubChem CID 12867480.[\[5\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Environmental Impact and Disposal of Cyclopropanecarboxylic Acid [ketonepharma.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 1-(4-Bromophenyl)Cyclopropanecarboxylic Acid [myskinrecipes.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. (1R)-2-(3-Bromophenyl)cyclopropane-1-carboxylic acid [myskinrecipes.com]
- To cite this document: BenchChem. [Technical Guide: 1-Bromocyclopropanecarboxylic Acid (CAS RN: 89544-84-3)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1338077#cas-registry-number-for-1-bromocyclopropanecarboxylic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com